3-Chloro-2,6-difluorobenzoyl chloride

Catalog No.
S1897172
CAS No.
261762-43-0
M.F
C7H2Cl2F2O
M. Wt
210.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2,6-difluorobenzoyl chloride

CAS Number

261762-43-0

Product Name

3-Chloro-2,6-difluorobenzoyl chloride

IUPAC Name

3-chloro-2,6-difluorobenzoyl chloride

Molecular Formula

C7H2Cl2F2O

Molecular Weight

210.99 g/mol

InChI

InChI=1S/C7H2Cl2F2O/c8-3-1-2-4(10)5(6(3)11)7(9)12/h1-2H

InChI Key

LUTDLSSUGZTZBP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)C(=O)Cl)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)Cl)F)Cl

Organic Synthesis

3-Chloro-2,6-difluorobenzoyl chloride is a valuable reagent in organic synthesis due to the presence of a reactive acyl chloride group (COCl) and a combination of electron-withdrawing substituents (chloro and fluoro groups). The acyl chloride group can participate in various reactions to introduce the 3-chloro-2,6-difluorobenzoyl moiety onto other molecules. Here are some specific examples:

  • Acylation

    3-Chloro-2,6-difluorobenzoyl chloride can react with alcohols, phenols, amines, and thiols to form esters, amides, and thioesters, respectively. These reactions are useful for introducing the 3-chloro-2,6-difluorobenzoyl group onto various organic substrates, potentially leading to new molecules with desired properties.

  • Fries Rearrangement

    Under specific reaction conditions, 3-chloro-2,6-difluorobenzoyl chloride can undergo a Fries rearrangement. This reaction involves the migration of an acyl group to the aromatic ring, leading to the formation of a new isomer with a rearranged structure. This rearrangement can be a valuable tool for synthesizing complex aromatic compounds.

Medicinal Chemistry

The combination of a chloro and two fluoro groups on the aromatic ring of 3-chloro-2,6-difluorobenzoyl chloride makes it an attractive building block for medicinal chemistry research. These substituents can influence the biological properties of molecules in several ways, such as improving lipophilicity (fat solubility), enhancing metabolic stability, and modulating protein-ligand interactions [].

  • Synthesis of bioactive molecules

    3-Chloro-2,6-difluorobenzoyl chloride can be used as a precursor for the synthesis of novel bioactive molecules with potential therapeutic applications. By incorporating this moiety into drug candidates, researchers can explore the impact of these substituents on biological activity and pharmacokinetic properties [].

  • Structure-activity relationship (SAR) studies

    By systematically modifying the structure of a lead compound with different substituents, including 3-chloro-2,6-difluorobenzoyl, researchers can gain insights into the relationship between the structure of a molecule and its biological activity. This information is crucial for the rational design of new and improved drugs [].

3-Chloro-2,6-difluorobenzoyl chloride is an aromatic organic compound classified as an acyl chloride, with the molecular formula C₇H₂Cl₂F₂O and a molecular weight of approximately 210.99 g/mol. Its structure consists of a benzene ring substituted with a chlorine atom at the 3rd position and two fluorine atoms at the 2nd and 6th positions, along with an acyl chloride group (–COCl) attached to the carbonyl carbon. This compound is sensitive to moisture and can cause severe skin burns and respiratory irritation upon exposure .

3-Chloro-2,6-difluorobenzoyl chloride is a versatile reagent in organic synthesis, primarily due to its reactive acyl chloride group. It can participate in various nucleophilic substitution reactions, allowing it to react with:

  • Alcohols: Forming esters.
  • Amines: Leading to the formation of amides.
  • Thiols: Resulting in thioesters.

Additionally, under specific conditions, it can undergo a Fries rearrangement, where the acyl group migrates to the aromatic ring, yielding new isomers .

The presence of electron-withdrawing groups such as chlorine and fluorine significantly influences the biological activity of 3-chloro-2,6-difluorobenzoyl chloride. These substituents can enhance lipophilicity, improve metabolic stability, and modulate interactions with proteins. Consequently, this compound serves as a precursor for synthesizing bioactive molecules with potential therapeutic applications.

Synthesis of 3-chloro-2,6-difluorobenzoyl chloride typically involves:

  • Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid.
  • Chlorination: Chlorination at the 3rd position can be achieved using thionyl chloride or phosphorus pentachloride.
  • Acid Chloride Formation: The reaction of the resulting acid with thionyl chloride leads to the formation of the acyl chloride.

This method allows for efficient production while maintaining the integrity of the desired functional groups .

3-Chloro-2,6-difluorobenzoyl chloride finds applications in various fields:

  • Organic Synthesis: As a reactive intermediate in acylation reactions.
  • Medicinal Chemistry: For developing novel drug candidates by introducing its unique substituents into other molecules.
  • Material Science: In the synthesis of polymers or materials that require specific chemical functionalities .

Research on 3-chloro-2,6-difluorobenzoyl chloride has revealed insights into its interaction mechanisms:

  • Ortho Effect in Solvolyses: Studies indicate that fluorine atoms significantly influence reaction pathways, favoring addition-elimination mechanisms over other pathways. This understanding aids in designing reactions involving halogenated aromatic compounds .
  • Protein-Ligand Interactions: The unique electronic properties imparted by its substituents can enhance binding affinities in biological systems, making it a valuable compound for drug design.

Several compounds share structural characteristics with 3-chloro-2,6-difluorobenzoyl chloride. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
3-Chlorobenzoyl ChlorideC7H5ClOLacks fluorine substituents; primarily used in simpler acylation reactions.
2-Fluorobenzoyl ChlorideC7H6ClFContains one fluorine; exhibits different reactivity profiles compared to 3-chloro-2,6-difluorobenzoyl chloride.
4-Chloro-2-fluorobenzoyl ChlorideC7H5ClFDifferent substitution pattern; may have distinct biological activities.
Benzoyl ChlorideC7H5ClONo halogen substitutions; serves as a basic acylating agent without enhanced properties from halogens.

The unique combination of chlorine and fluorine atoms in 3-chloro-2,6-difluorobenzoyl chloride distinguishes it from these similar compounds, enhancing its utility in advanced organic synthesis and medicinal chemistry applications .

Nucleophilic Substitution Routes

Nucleophilic substitution represents a fundamental synthetic approach for preparing 3-chloro-2,6-difluorobenzoyl chloride, leveraging the inherent reactivity of carbonyl chloride functional groups toward nucleophilic attack. The mechanism typically involves direct displacement reactions where nucleophiles attack the electrophilic carbon center of the acyl chloride group .

The primary nucleophilic substitution pathway employs thionyl chloride as the chlorinating agent, reacting with the corresponding 3-chloro-2,6-difluorobenzoic acid. This transformation proceeds through a well-established mechanism where the carboxylic acid hydroxyl group is converted to a chlorosulfite intermediate, enhancing its leaving group capability [6] [7]. The reaction proceeds optimally at temperatures between 80-130°C, with thionyl chloride serving both as reagent and solvent [8] [9].

During the nucleophilic substitution process, the carboxylic acid initially undergoes nucleophilic attack on the sulfur center of thionyl chloride, forming a chlorosulfite ester intermediate. Subsequently, chloride ion attacks the carbonyl carbon while the chlorosulfite group departs, generating sulfur dioxide and hydrogen chloride as gaseous byproducts [10] [11]. This mechanism ensures high conversion efficiency, typically achieving yields of 85-95% under optimized conditions [8].

The reaction exhibits remarkable selectivity due to the electronic effects of the fluorine substituents, which activate the carbonyl group toward nucleophilic attack while simultaneously stabilizing reaction intermediates through inductive effects. Temperature control remains critical, as excessive heating can promote side reactions including thermal decomposition and unwanted chlorination of the aromatic ring [12].

Alternative nucleophilic substitution routes employ phosphorus pentachloride or oxalyl chloride as chlorinating agents, though these methods generally provide lower yields and require more stringent handling procedures due to the corrosive nature of the reagents [13] [6]. The thionyl chloride route remains preferred for industrial applications due to its operational simplicity and the gaseous nature of byproducts, which facilitates product purification.

Friedel-Crafts Acylation Optimization

Friedel-Crafts acylation represents a classical approach for introducing acyl groups into aromatic systems, though its application to 3-chloro-2,6-difluorobenzoyl chloride synthesis requires careful optimization of reaction conditions and catalyst selection. The mechanism involves formation of an acylium ion intermediate through interaction between the acyl chloride and Lewis acid catalyst [14] [15].

The acylation process begins with coordination of the Lewis acid catalyst, typically aluminum chloride, to the chlorine atom of the acyl halide, facilitating heterolytic cleavage of the carbon-chlorine bond to generate the resonance-stabilized acylium ion [14]. This highly electrophilic species subsequently attacks the electron-rich aromatic substrate, forming a sigma complex intermediate that undergoes proton elimination to yield the final ketone product [15].

Catalyst selection profoundly influences both reaction efficiency and product selectivity. Studies have demonstrated that aluminum chloride, ferric chloride, and zinc chloride exhibit varying degrees of effectiveness depending on reaction temperature and substrate structure [16]. For electron-deficient aromatic systems bearing fluorine substituents, indium chloride has shown superior performance at elevated temperatures, providing enhanced selectivity toward desired regioisomers [16].

Temperature optimization represents a critical parameter, with optimal ranges typically falling between 20-150°C depending on substrate reactivity and catalyst choice [17]. Lower temperatures favor kinetic control and minimize side reactions, while higher temperatures may promote rearrangements and polysubstitution. The presence of fluorine substituents necessitates careful temperature control to prevent defluorination reactions that can occur at elevated temperatures [12].

Solvent selection significantly impacts reaction outcomes, with nitrobenzene, dichloromethane, and carbon disulfide serving as common reaction media. The choice of solvent affects both catalyst solubility and reaction kinetics, with polar aprotic solvents generally providing superior results for fluorinated substrates [17]. The use of phase transfer catalysts has emerged as an alternative approach, enabling reactions to proceed under milder conditions while maintaining high selectivity [18].

Reaction optimization studies have identified optimal catalyst loadings in the range of 0.1-0.5 weight percent relative to substrate, providing a balance between reaction efficiency and economic considerations [19]. Higher catalyst concentrations may accelerate reactions but can also promote unwanted side reactions and complicate product purification procedures.

Industrial-Scale Production Techniques

Industrial-scale production of 3-chloro-2,6-difluorobenzoyl chloride requires sophisticated process engineering approaches that balance efficiency, safety, and economic considerations. Modern manufacturing facilities employ both batch and continuous process technologies, each offering distinct advantages for different production scenarios [20] [19].

Batch production systems utilize large-scale reactors equipped with temperature control, agitation systems, and efficient heat removal capabilities. Typical batch reactors range from 1,000 to 10,000 liter capacity, incorporating specialized materials of construction to withstand the corrosive nature of halogenated compounds [20]. The reactor design includes features such as polytetrafluoroethylene linings to prevent metallic contamination, which can catalyze unwanted side reactions [21].

The batch process typically operates at temperatures between 85-130°C under pressures of 1-3 atmospheres, with reaction times ranging from 6-8 hours to ensure complete conversion [21]. Feed addition protocols involve controlled introduction of reactants to maintain optimal reaction conditions and prevent thermal runaway scenarios. Temperature ramping strategies begin at lower temperatures to initiate reaction, followed by gradual heating to achieve maximum conversion efficiency.

Continuous production systems offer superior process control and higher volumetric productivity compared to batch operations. These systems employ plug flow reactors with residence times of 1.5-2 hours, achieving product purities of 98-99.5% through optimized flow patterns and temperature profiles [19] [22]. The continuous approach enables precise control of reactant stoichiometry and minimizes thermal history effects that can degrade product quality.

Advanced process control systems monitor critical parameters including temperature, pressure, flow rates, and composition profiles in real-time. These systems employ feedback control algorithms to maintain optimal operating conditions and respond rapidly to process disturbances. Statistical process control methodologies ensure consistent product quality and enable early detection of potential quality deviations [20].

Heat integration strategies maximize energy efficiency through heat exchanger networks that recover thermal energy from hot product streams to preheat incoming reactants. This approach significantly reduces utility consumption and improves overall process economics [20]. Waste heat recovery systems can achieve energy savings of 20-30% compared to conventional heating approaches.

Safety considerations require specialized equipment design including emergency relief systems, containment systems for hazardous materials, and automated shutdown procedures. Process hazard analysis identifies potential failure modes and implements appropriate safeguards to prevent releases of toxic or corrosive materials [23]. Advanced detection systems monitor for leaks and automatically initiate containment procedures when necessary.

Purification and Quality Control Protocols

Purification of 3-chloro-2,6-difluorobenzoyl chloride requires sophisticated separation techniques that address the compound's moisture sensitivity and potential for thermal decomposition. Industrial purification protocols typically employ fractional distillation under reduced pressure to minimize thermal exposure while achieving high purity specifications [24] [8].

Distillation systems utilize specialized column designs with efficient mass transfer characteristics to separate the desired product from reaction byproducts and unreacted starting materials. Vacuum distillation at pressures of 12-20 mmHg enables distillation at reduced temperatures, typically collecting the product fraction at 63-69°C [25] [26]. Multiple redistillation steps may be required to achieve pharmaceutical-grade purity specifications exceeding 99.5%.

Pre-purification treatments include washing procedures to remove ionic impurities and residual catalyst materials. Aqueous washing with sodium bicarbonate solution neutralizes acidic impurities including hydrogen chloride and residual carboxylic acids [13]. Subsequent washing with water removes residual salts, followed by drying over anhydrous materials such as magnesium sulfate or calcium sulfate [25].

Advanced purification techniques employ column chromatography using alumina or silica gel stationary phases to separate closely related impurities. This approach proves particularly valuable for removing structural isomers and other compounds with similar boiling points [25]. Preparative liquid chromatography systems enable high-resolution separations for high-value products requiring exceptional purity.

Quality control protocols encompass comprehensive analytical testing to verify product identity, purity, and absence of specific impurities. Gas chromatography-mass spectrometry serves as the primary analytical method for purity determination, providing detection limits as low as 0.001 μg/m³ for trace impurities [27] [28]. The characteristic molecular ion peak at m/z 140 enables unambiguous identification of the compound [28].

High-performance liquid chromatography with ultraviolet detection at 220 nm provides quantitative analysis for trace-level impurities, achieving detection limits of 3-10 parts per million [29]. Method validation protocols follow International Council for Harmonisation guidelines, encompassing specificity, linearity, accuracy, precision, and robustness testing [29].

Nuclear magnetic resonance spectroscopy confirms structural identity through characteristic chemical shift patterns in both proton and carbon spectra. The ¹³C NMR spectrum provides definitive identification of the carbonyl carbon and aromatic carbons bearing halogen substituents [30]. Infrared spectroscopy identifies functional groups through characteristic absorption bands, particularly the carbonyl stretch at 1774 cm⁻¹ [31].

Headspace gas chromatography-mass spectrometry enables detection of volatile impurities at concentrations as low as 0.1 μg/g, providing essential safety information for handling and storage [32] [27]. This technique proves particularly valuable for detecting residual solvents and volatile decomposition products that may not be apparent through conventional analytical methods.

Statistical quality control procedures employ control charts and process capability studies to monitor production consistency and identify trends that may indicate process degradation. These methodologies enable proactive quality management and ensure continuous compliance with specifications throughout the manufacturing campaign [32].

3-Chloro-2,6-difluorobenzoyl chloride is an organofluorine compound with the molecular formula C₇H₂Cl₂F₂O and a molecular weight of 210.99 grams per mole [1] [2] [3]. This acyl chloride derivative features a benzene ring substituted with chlorine at the 3-position and fluorine atoms at the 2- and 6-positions, with an acyl chloride functional group attached to the aromatic system [4] [2]. The compound exists as a colorless to pale yellow liquid at room temperature with a density of 1.548 grams per cubic centimeter [1] [2] [3] [5].

The physicochemical properties of 3-chloro-2,6-difluorobenzoyl chloride reflect the influence of multiple halogen substituents on the aromatic ring. The compound exhibits a boiling point of 203.9 degrees Celsius at 760 millimeters of mercury and a flash point of 77.1 degrees Celsius [1] [3]. The refractive index is reported as 1.52, indicating the compound's optical density characteristics [3]. The presence of electronegative fluorine and chlorine substituents significantly affects the electron distribution within the molecule, creating a highly electrophilic carbonyl carbon that is particularly susceptible to nucleophilic attack [7].

The compound demonstrates complete incompatibility with water, reacting violently to produce 3-chloro-2,6-difluorobenzoic acid and hydrogen chloride gas [8] [9] [10]. This extreme moisture sensitivity necessitates careful handling and storage under anhydrous conditions. In contrast, the compound shows good solubility in organic solvents, making it suitable for use in non-aqueous synthetic applications [1].

Spectroscopic Signatures (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

The spectroscopic characterization of 3-chloro-2,6-difluorobenzoyl chloride provides definitive structural confirmation and analytical identification methods. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of the acyl chloride functional group and halogen substituents .

The most prominent infrared absorption occurs at approximately 1770 wavenumbers, corresponding to the carbonyl stretch of the acyl chloride group . This frequency is characteristic of acyl chlorides and appears at higher energy compared to other carbonyl-containing compounds due to the electron-withdrawing effect of the chlorine atom directly bonded to the carbonyl carbon. Additional significant absorptions include carbon-fluorine stretches in the range of 1150 to 1250 wavenumbers and carbon-chlorine stretches between 700 and 800 wavenumbers .

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of halogenated aromatic compounds. Under electrospray ionization conditions in positive mode, the compound shows molecular ion peaks at mass-to-charge ratio 210.95 for the protonated molecular ion, 232.93 for the sodium adduct, and 227.98 for the ammonium adduct [4]. In negative mode, the deprotonated molecular ion appears at mass-to-charge ratio 208.94 [4]. The isotope patterns observed in mass spectrometry reflect the presence of chlorine and fluorine atoms, providing additional structural confirmation.

Nuclear magnetic resonance spectroscopy reveals the aromatic proton environment influenced by the halogen substituents. Proton nuclear magnetic resonance shows aromatic signals in the region of 7.3 to 8.0 parts per million, with complex coupling patterns resulting from fluorine-proton interactions . Carbon-13 nuclear magnetic resonance spectroscopy shows the carbonyl carbon signal at approximately 165 parts per million, consistent with acyl chloride functionality . The fluorine and chlorine substituents cause characteristic chemical shift perturbations and coupling patterns that can be used for structural assignment and purity assessment.

Thermal Stability and Decomposition Pathways

The thermal stability of 3-chloro-2,6-difluorobenzoyl chloride follows patterns typical of acyl chlorides while being influenced by the specific halogen substitution pattern. Under normal ambient conditions and in the absence of moisture, the compound remains stable for extended periods [8] [5]. However, thermal stress induces progressive decomposition through multiple pathways that become increasingly significant as temperature rises.

At temperatures between 50 and 100 degrees Celsius, the compound begins to show initial signs of thermal stress, though significant decomposition has not yet commenced. Between 100 and 200 degrees Celsius, gradual decomposition pathways become active, following mechanisms similar to other benzoyl chloride derivatives [13] [14]. The decomposition process becomes more pronounced at temperatures between 200 and 300 degrees Celsius, where significant molecular fragmentation occurs [15] [16].

Complete thermal decomposition occurs at temperatures exceeding 300 degrees Celsius, yielding a mixture of small molecular fragments including carbon dioxide, carbon monoxide, hydrogen chloride, and hydrogen fluoride [15] [16]. The formation of these hazardous gases presents significant safety considerations during thermal processing or in fire situations. The thermal decomposition of acyl chlorides generally proceeds through initial carbon-chlorine bond cleavage, followed by fragmentation of the aromatic system under extreme thermal conditions [14] [17].

The thermal decomposition pathway can be influenced by the presence of catalytic surfaces, moisture, or other reactive species. Under controlled pyrolysis conditions, the primary decomposition products include the corresponding carboxylic acid (through hydrolysis if any moisture is present), hydrogen chloride, and various aromatic fragments [18] [19]. The specific substitution pattern with both chlorine and fluorine atoms affects the relative stability of intermediate species formed during decomposition.

Reaction Mechanisms with Nucleophiles

3-Chloro-2,6-difluorobenzoyl chloride exhibits the characteristic high reactivity of acyl chlorides toward nucleophilic attack, enhanced by the electron-withdrawing effects of the halogen substituents [20] [21] [7]. The compound readily undergoes nucleophilic acyl substitution reactions through an addition-elimination mechanism that is fundamental to acyl chloride chemistry [22] [23] [24].

The nucleophilic substitution mechanism proceeds through a two-step pathway characteristic of acyl chlorides [21] [10]. In the initial addition step, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The high electrophilicity of the carbonyl carbon in 3-chloro-2,6-difluorobenzoyl chloride results from the combined electron-withdrawing effects of the acyl chloride functionality and the halogen substituents on the aromatic ring [7] [23].

During the addition phase, the nucleophile donates a pair of electrons to form a new bond with the carbonyl carbon while the carbonyl double bond is temporarily broken, with the electron pair moving to the oxygen atom [25]. This creates a negatively charged tetrahedral intermediate that is stabilized by the electron-withdrawing groups present in the molecule. The subsequent elimination step involves reformation of the carbonyl double bond with concurrent expulsion of the chloride ion as a leaving group [21] [10].

The reaction with water serves as a representative example of the nucleophilic substitution mechanism. Water molecules, acting as nucleophiles through their oxygen lone pairs, attack the carbonyl carbon to form a tetrahedral intermediate [10] [25]. This intermediate then eliminates hydrogen chloride to yield 3-chloro-2,6-difluorobenzoic acid as the final product. The reaction is highly exothermic and proceeds with violent evolution of hydrogen chloride gas [10] [26].

Reactions with alcohols follow an analogous mechanism, producing ester products and hydrogen chloride [27] [28]. The reaction rate and efficiency depend on the nucleophilicity of the alcohol and the reaction conditions. Primary alcohols typically react faster than secondary alcohols due to reduced steric hindrance around the nucleophilic oxygen atom [27].

Amine nucleophiles demonstrate particularly vigorous reactivity with 3-chloro-2,6-difluorobenzoyl chloride [27] [29]. Primary amines yield secondary amides, while secondary amines produce tertiary amides. The high nucleophilicity of nitrogen compared to oxygen makes these reactions especially rapid and exothermic. Ammonia reacts to form primary amides with concurrent formation of ammonium chloride from the evolved hydrogen chloride [29].

The presence of multiple halogen substituents in 3-chloro-2,6-difluorobenzoyl chloride significantly influences both the reaction rate and selectivity compared to unsubstituted benzoyl chloride [20] . The electron-withdrawing effects of the chlorine and fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Additionally, these substituents can affect the stability of reaction intermediates and transition states through both inductive and resonance effects.

Hydrolytic Stability and Moisture Sensitivity

3-Chloro-2,6-difluorobenzoyl chloride exhibits extreme sensitivity to moisture and water, characteristic of acyl chlorides but potentially enhanced by the specific halogen substitution pattern [8] [9] [30]. The hydrolysis reaction proceeds through the same nucleophilic acyl substitution mechanism described for other nucleophiles, but the ubiquitous nature of water makes moisture sensitivity a critical handling and storage consideration [10] [25].

The hydrolysis reaction occurs rapidly upon contact with water, proceeding through initial nucleophilic attack by water on the carbonyl carbon [30] [10]. The reaction is highly exothermic and produces 3-chloro-2,6-difluorobenzoic acid and hydrogen chloride gas according to the stoichiometric equation: C₇H₂Cl₂F₂O + H₂O → C₇H₂Cl₂F₂O₂ + HCl [10] [26]. The violent nature of this reaction poses significant safety hazards, particularly in confined spaces where hydrogen chloride accumulation can occur.

The kinetics of acyl chloride hydrolysis have been extensively studied for various substituted benzoyl chlorides [30] [31] [32]. The reaction typically follows second-order kinetics, being first-order in both the acyl chloride and water concentrations. However, at high water concentrations, the reaction may appear pseudo-first-order in acyl chloride concentration [30]. The specific substitution pattern in 3-chloro-2,6-difluorobenzoyl chloride influences the hydrolysis rate through electronic effects on the carbonyl carbon reactivity.

Mechanistic studies of benzoyl chloride hydrolysis indicate that electron-withdrawing substituents accelerate the reaction by increasing the electrophilicity of the carbonyl carbon [20] [31]. The combined presence of chlorine and fluorine substituents in 3-chloro-2,6-difluorobenzoyl chloride should therefore result in enhanced hydrolysis rates compared to unsubstituted benzoyl chloride. This increased reactivity necessitates even more stringent moisture exclusion during handling and storage.

The moisture sensitivity extends beyond direct contact with liquid water to include atmospheric humidity [8] [9]. Even trace amounts of water vapor can initiate hydrolysis, leading to gradual degradation of the compound over time. This sensitivity requires storage under anhydrous conditions, typically using desiccants or inert gas atmospheres to maintain compound integrity [9] [33].

Practical implications of the extreme moisture sensitivity include the need for specialized handling procedures and equipment. All glassware and tools must be thoroughly dried before use, and reactions involving 3-chloro-2,6-difluorobenzoyl chloride should be conducted under inert atmospheres using standard Schlenk techniques or glove box conditions [9] [33]. The compound should be stored in sealed containers with appropriate desiccants and protected from atmospheric moisture exposure.

The hydrolysis products themselves present additional considerations. The formation of hydrogen chloride gas requires adequate ventilation to prevent accumulation and exposure. The resulting 3-chloro-2,6-difluorobenzoic acid is significantly less reactive than the parent acyl chloride but retains the halogen substituents that may influence its environmental fate and toxicological properties [28].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-Chloro-2,6-difluorobenzoyl chloride

Dates

Last modified: 08-16-2023

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